molecular formula C27H45N3O3 B162533 Turosteride CAS No. 137099-09-3

Turosteride

Cat. No.: B162533
CAS No.: 137099-09-3
M. Wt: 459.7 g/mol
InChI Key: WMPQMBUXZHMEFZ-YJPJVVPASA-N
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Preparation Methods

The synthesis of Turosteride involves several steps:

Chemical Reactions Analysis

Turosteride undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Turosteride has several scientific research applications:

Mechanism of Action

Turosteride exerts its effects by selectively inhibiting the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, this compound reduces the levels of DHT, leading to decreased androgenic activity . This mechanism is particularly useful in conditions like benign prostatic hyperplasia, where excessive DHT levels contribute to disease progression .

Comparison with Similar Compounds

Turosteride is similar to other 5-alpha-reductase inhibitors, such as finasteride and dutasteride. this compound is unique in its high selectivity for the type II isoform of 5-alpha-reductase . This selectivity makes it more effective in targeting specific tissues where the type II isoform is predominant.

Similar Compounds

This compound’s unique selectivity profile and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

Turosteride, a selective inhibitor of the enzyme 5α-reductase, has been the subject of various studies focusing on its biological activity, particularly in the context of prostate health. This compound was investigated by GlaxoSmithKline for potential therapeutic applications in benign prostatic hyperplasia (BPH) but was never marketed. This article reviews its biological effects, mechanisms of action, and relevant research findings.

This compound primarily acts by inhibiting the conversion of testosterone (T) to 5α-dihydrotestosterone (DHT), a potent androgen associated with prostate growth and development. It exhibits selectivity for the type II isoform of 5α-reductase, showing approximately a 15-fold preference over the type I isoform. This selectivity is significant as it may reduce side effects commonly associated with non-selective inhibitors like finasteride.

Inhibition of Prostate Growth

Research indicates that this compound effectively inhibits prostate size and retards tumor growth in animal models. A study involving adult male rats demonstrated that oral administration of this compound at doses of 3, 10, and 30 mg/kg resulted in:

  • Reduction in Ventral Prostate Weight :
    • 10% reduction at 3 mg/kg
    • 33% reduction at 10 mg/kg
    • 42% reduction at 30 mg/kg
  • Decrease in Intraprostatic DHT Levels :
    • 61% reduction at 3 mg/kg
    • 74% reduction at 10 mg/kg
    • 78% reduction at 30 mg/kg

Interestingly, serum testosterone levels remained unchanged across all doses, indicating a unique profile compared to other inhibitors which typically cause an increase in testosterone due to feedback mechanisms .

Hormonal Effects

In a controlled study, this compound caused a notable decrease in serum DHT levels by approximately 40% , although this change did not reach statistical significance. No significant alterations were noted in serum luteinizing hormone or prolactin levels, suggesting that this compound's action is primarily localized to the prostate without systemic endocrine disruption .

Comparative Analysis with Other Inhibitors

Parameter This compound Finasteride Dutasteride
SelectivityType II (15-fold)Type IIType I & II
Prostate Weight ReductionSignificantSignificantSignificant
Serum T Levels ChangeNo changeIncreaseIncrease
Serum DHT Reduction~40%~70%>90%

This compound's unique profile—particularly its ability to decrease DHT without increasing testosterone—positions it as a potentially advantageous alternative to existing treatments for BPH and related conditions .

Case Studies and Clinical Implications

While this compound has shown promising results in animal studies, clinical data on human subjects remains limited. The Prostate Cancer Prevention Trial (PCPT) highlighted concerns regarding the use of other 5α-reductase inhibitors like finasteride due to an increased incidence of high-grade prostate cancers among treated individuals. These findings underscore the necessity for further clinical trials to establish this compound's safety profile and efficacy in humans .

Properties

CAS No.

137099-09-3

Molecular Formula

C27H45N3O3

Molecular Weight

459.7 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)/t18-,19-,20-,21+,22+,26-,27+/m0/s1

InChI Key

WMPQMBUXZHMEFZ-YJPJVVPASA-N

SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

Isomeric SMILES

CC(C)NC(=O)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

Synonyms

1-(4-methyl-3-oxo-4-aza-5 alpha-androstane-17 beta-carbonyl)-1,3-diisopropylurea
FCE 26073
FCE-26073
turosteride

Origin of Product

United States

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